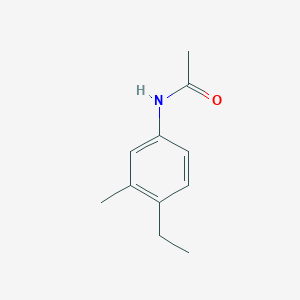
4'-Ethyl-3'-methylacetanilide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4'-Ethyl-3'-methylacetanilide is a useful research compound. Its molecular formula is C11H15NO and its molecular weight is 177.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72335. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Applications
Analgesic and Antipyretic Properties
4'-Ethyl-3'-methylacetanilide is structurally related to well-known analgesics and antipyretics such as paracetamol. Research indicates that compounds with similar structures may exhibit pain-relieving and fever-reducing effects. Studies have shown that certain acetanilides possess significant analgesic activity, which can be attributed to their ability to inhibit cyclooxygenase enzymes involved in prostaglandin synthesis .
Local Anesthesia
The compound has potential applications in local anesthesia. Its derivatives have been studied for their anesthetic properties, with results indicating efficacy comparable to established local anesthetics. For instance, a study on Mannich bases derived from acetanilides demonstrated local anesthetic activity, suggesting that modifications of the acetanilide structure can enhance anesthetic effects .
Synthesis of Dyes and Intermediates
This compound is utilized as an intermediate in the synthesis of various dyes. The compound's ability to undergo electrophilic aromatic substitution reactions makes it a valuable precursor for producing azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability .
Table 1: Dye Synthesis Using this compound
| Dye Type | Synthesis Method | Application Area |
|---|---|---|
| Azo Dyes | Coupling reaction with diazonium salts | Textiles, Food |
| Solvent Dyes | Solubilization with various solvents | Plastics, Coatings |
| Reactive Dyes | Reaction with cellulose or wool | Fabric dyeing |
Agrochemical Applications
In agrochemicals, this compound has been explored for its potential as a herbicide or pesticide intermediate. Its structural features allow for modifications that can enhance herbicidal activity against specific weed species. Studies have indicated that derivatives of acetanilides can exhibit selective herbicidal properties, making them suitable candidates for developing new agrochemicals .
Case Study 1: Analgesic Activity Evaluation
A study evaluated the analgesic properties of various acetanilide derivatives, including this compound. The evaluation was conducted using the hot plate method on animal models, demonstrating significant pain relief compared to control groups. The findings suggest that this compound could be developed further as a therapeutic agent for pain management .
Case Study 2: Synthesis of Azo Dyes
Research focused on synthesizing azo dyes from this compound through diazotization followed by coupling reactions. The resulting dyes exhibited excellent fastness properties and were applied in textile dyeing processes. This study highlights the compound's utility in producing high-performance dyes suitable for industrial applications .
Propriétés
Numéro CAS |
7149-81-7 |
|---|---|
Formule moléculaire |
C11H15NO |
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
N-(4-ethyl-3-methylphenyl)acetamide |
InChI |
InChI=1S/C11H15NO/c1-4-10-5-6-11(7-8(10)2)12-9(3)13/h5-7H,4H2,1-3H3,(H,12,13) |
Clé InChI |
OUXARLZHLGUCCQ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(C=C1)NC(=O)C)C |
SMILES canonique |
CCC1=C(C=C(C=C1)NC(=O)C)C |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















